Methyl 6-chloro-2-phenylpyrimidine-4-carboxylate
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Overview
Description
Methyl 6-chloro-2-phenylpyrimidine-4-carboxylate is a chemical compound with the molecular formula C12H9ClN2O2 and a molecular weight of 248.67 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-2-phenylpyrimidine-4-carboxylate typically involves the reaction of 6-chloro-2-phenylpyrimidine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
6-chloro-2-phenylpyrimidine-4-carboxylic acid+methanolcatalystMethyl 6-chloro-2-phenylpyrimidine-4-carboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2-phenylpyrimidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reactions are usually carried out in anhydrous solvents such as tetrahydrofuran (THF) or ether.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic aqueous solutions.
Major Products Formed
Substitution Reactions: Formation of substituted pyrimidine derivatives.
Reduction Reactions: Formation of corresponding amines or alcohols.
Oxidation Reactions: Formation of corresponding acids or ketones.
Scientific Research Applications
Methyl 6-chloro-2-phenylpyrimidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-2-phenylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or antiviral effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 6-chloro-2-phenylpyrimidine-4-carboxylate can be compared with other similar compounds, such as:
Methyl 2-chloro-6-methylpyrimidine-4-carboxylate: Similar in structure but with a methyl group at the 6-position instead of a phenyl group.
Methyl 4-chloro-2-phenylpyrimidine-6-carboxylate: Similar in structure but with the chlorine and carboxylate groups at different positions.
Ethyl 6-chloro-2-phenylpyrimidine-4-carboxylate: Similar in structure but with an ethyl ester instead of a methyl ester.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Biological Activity
Methyl 6-chloro-2-phenylpyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's mechanisms of action, therapeutic potential, and specific case studies highlighting its efficacy against various diseases.
Chemical Structure and Properties
This compound is characterized by a pyrimidine core substituted with a methyl ester and a chlorine atom, which influences its biological interactions. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. Key mechanisms include:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which may play a role in cancer progression and other diseases.
- Receptor Modulation : It can modulate receptor signaling pathways, leading to altered cellular functions that may benefit therapeutic applications.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, with notable findings summarized below.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance:
- Case Study 1 : In vitro assays revealed that this compound exhibited significant cytotoxicity against several cancer cell lines, including HeLa (human cervix carcinoma) and CEM (human T-lymphocyte) cells. The IC50 values ranged from 13 µM to 58 µM, indicating strong antiproliferative effects .
Cell Line | IC50 (µM) |
---|---|
HeLa | 13 |
CEM | 58 |
L1210 | 245 |
FM3A | 336 |
Antitubercular Activity
The compound has also been evaluated for its antitubercular properties:
- Case Study 2 : In a study targeting Mycobacterium tuberculosis, this compound demonstrated moderate activity with a minimum inhibitory concentration (MIC) significantly lower than that of standard treatments .
Compound | % Inhibition at 128 µM | MIC (µM) |
---|---|---|
Methyl Compound | 99 | 31.2 |
Isoniazid | - | 0.12 |
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Variations in substituents on the pyrimidine ring can significantly influence potency and selectivity against different biological targets. For example, compounds with bulky aryl groups showed enhanced cytostatic activity compared to simpler derivatives .
Properties
Molecular Formula |
C12H9ClN2O2 |
---|---|
Molecular Weight |
248.66 g/mol |
IUPAC Name |
methyl 6-chloro-2-phenylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C12H9ClN2O2/c1-17-12(16)9-7-10(13)15-11(14-9)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
KNTLYPWWHXDYPH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=N1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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